
2-Norbornaneacetic acid
Overview
Description
1.1. Structure and Nomenclature 2-Norbornaneacetic acid (CAS: 1007-01-8) is a bicyclic carboxylic acid with the molecular formula C₉H₁₄O₂. Its IUPAC name is bicyclo[2.2.1]hept-2-ylacetic acid, reflecting its norbornane core (a bicyclo[2.2.1]heptane skeleton) with an acetic acid substituent at the 2-position . The rigid bicyclic structure imparts unique steric and electronic properties, making it valuable in synthetic chemistry and drug design.
1.2. Synthesis Methods The compound is synthesized via esterification or coupling reactions. For example, in the preparation of matrinic derivatives, this compound reacts with sulfonamide intermediates under dichloromethane (CH₂Cl₂) and triethylamine (TEA) catalysis, yielding products like 9i and 9j with 73% and 49% yields, respectively . Similarly, it is used to synthesize berberine derivatives (e.g., compound 2e) via acid-catalyzed esterification, albeit with lower yields (24%) due to steric hindrance .
Preparation Methods
2-Norbornaneacetic acid can be synthesized through various synthetic routes. One common method involves the reaction of norbornene with acetic acid in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antibacterial Activity
2-Norbornaneacetic acid has been studied for its antibacterial properties, particularly in the synthesis of triazolyl oxazolidinones. These compounds have shown promising results against various bacterial strains, making NBA a valuable scaffold for developing new antibiotics .
1.2 Cancer Treatment
The norbornene structure, including derivatives like this compound, has been explored for therapeutic applications in cancer treatment. Research indicates that norbornene derivatives can induce apoptosis in cancer cells and are effective against specific tumor types. For instance, compounds derived from norbornene have demonstrated significant cytotoxicity against breast cancer and leukemia cell lines, highlighting their potential as anticancer agents .
Polymer Science Applications
2.1 Monomer for Polymerization
this compound serves as a monomer in the synthesis of advanced polymers through various polymerization techniques, including ring-opening metathesis polymerization (ROMP). The unique structure of norbornene allows for the creation of polymers with high thermal stability and optical clarity, making them suitable for applications such as optical fibers and photoresist materials .
2.2 Functionalization of Polymers
The carboxylic acid functionality of NBA enables its use in modifying amine-containing compounds, such as lysine residues on proteins. This application is particularly relevant in biochemistry and materials science, where functionalized polymers can be utilized for drug delivery systems and tissue engineering .
Case Studies
Mechanism of Action
The mechanism of action of 2-Norbornaneacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Physical and Chemical Properties
- Purity : ≥96% (commercial grade) .
- Melting Point : Decomposes at 223°C in derivatives like 9i .
- Spectral Data : Distinct ¹H NMR signals include δ 2.29–2.23 (m, CH₂) and δ 1.62–1.44 (m, CH₂ groups) .
1.4. Applications 2-Norbornaneacetic acid is a key intermediate in pharmaceuticals. Its rigid structure enhances binding affinity in target molecules.
Structural Analogues
5-Norbornene-2-endo-acetic Acid
- Structure: Features a norbornene (unsaturated bicyclo[2.2.1]hept-5-ene) core with an acetic acid group.
- Molecular Formula: C₉H₁₂O₂ (vs. C₉H₁₄O₂ for this compound).
- Reactivity: The double bond in norbornene enhances electrophilic addition reactivity, unlike the saturated norbornane .
- Applications : Used in polymer crosslinking due to its diene structure .
2-Amino-3,6-dihydroxynorbornanecarboxylic Acid
- Structure: Polyhydroxylated norbornane with amino and carboxylic acid groups.
- Polarity: Increased hydrophilicity due to hydroxyl groups, contrasting with the hydrophobic norbornane core of this compound .
- Biological Relevance : Enhanced solubility improves bioavailability for neurological applications .
Functional Analogues
Norbornene Derivatives (e.g., 5-vinyl-2-norbornene)
- Function : Used in polymerization and material science.
- Key Difference : Lacks the acetic acid moiety, limiting its utility in drug synthesis but favoring industrial applications (e.g., adhesives) .
2-exo-Norborneol
- Structure: Alcohol derivative of norbornane.
- Physical Properties: Melts at 127–128°C, lower than this compound derivatives due to reduced hydrogen bonding .
- Synthesis: Derived from saponification of 2-exo-norbornyl formate, highlighting divergent synthetic pathways compared to acid derivatives .
Data Tables
Biological Activity
2-Norbornaneacetic acid (C9H14O2), a bicyclic compound, has garnered interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its unique bicyclic structure, which contributes to its biological activity. The compound's molecular structure can be represented as follows:
- Chemical Formula : C9H14O2
- Molecular Weight : 158.21 g/mol
- CAS Number : 1007-01-8
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of this compound derivatives. For instance, a study demonstrated that certain derivatives exhibited significant inhibitory effects on TNF-α-induced NF-κB activation, a key pathway in inflammatory responses. The compounds tested showed an inhibitory rate of approximately 90% at a concentration of 5 μM, outperforming traditional anti-inflammatory agents like Berberine .
Table 1: Inhibitory Effects of this compound Derivatives on NF-κB Activation
Compound | Inhibition Rate (%) | Concentration (μM) |
---|---|---|
2d | 96 | 5 |
2e | 90 | 5 |
2i | 88 | 5 |
BBR | 36 | 5 |
The mechanism of action involves the impairment of IκB kinase (IKK) phosphorylation and the subsequent degradation of IκBα, which prevents NF-κB translocation to the nucleus and its role in gene expression related to inflammation .
Antimicrobial Activity
Research has also indicated that this compound exhibits antimicrobial properties. A study investigated its efficacy against Mycobacterium tuberculosis, revealing that derivatives of this compound showed promising inhibitory effects on bacterial growth. For example, one derivative demonstrated a minimum inhibitory concentration (MIC) of approximately 10 μM against M. tuberculosis strains .
Table 2: Antimicrobial Activity of this compound Derivatives
Compound | MIC (μM) | Activity Against |
---|---|---|
JSF-2164 | 10 | Mycobacterium tuberculosis |
BAS01237231 | ≤12.5 | Mycobacterium tuberculosis |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of NF-κB Pathway : By inhibiting IKK phosphorylation, the compound prevents the activation of NF-κB, which is crucial for the expression of pro-inflammatory cytokines such as IL-6 and IL-8.
- Antibacterial Mechanism : The compound's derivatives may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
Case Study: Anti-inflammatory Potential
In a controlled experiment involving human cell lines, compounds derived from this compound were tested for their cytotoxicity and anti-inflammatory effects. The results indicated that these compounds did not significantly affect cell viability at concentrations up to 20 μM while effectively inhibiting inflammatory markers . This suggests a favorable therapeutic window for potential clinical applications in treating inflammatory diseases.
Case Study: Tuberculosis Treatment
Another study explored the use of derivatives in treating tuberculosis. The compounds were assessed for their ability to inhibit M. tuberculosis growth in vitro. The promising results indicate that these derivatives could serve as leads for developing new antitubercular agents .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Norbornaneacetic acid, and how can purity be validated experimentally?
- Methodological Answer : The synthesis of this compound typically involves norbornene derivatives as starting materials, with acetic acid functionalization under controlled conditions. For example, describes a procedure where this compound is synthesized via esterification or amidation reactions, achieving yields up to 73%. Purity validation requires techniques like:
- High-Performance Liquid Chromatography (HPLC) : To quantify impurities (<1% threshold).
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity (e.g., δ 2.21–2.13 ppm for norbornane protons ).
- Melting Point Analysis : Compare observed values (e.g., 134–138°C for derivatives) with literature data .
Q. How can researchers address discrepancies in reported physical properties (e.g., melting points) of this compound derivatives?
- Methodological Answer : Contradictions in melting points (e.g., 134–138°C in vs. 223°C decomposition in ) may arise from stereoisomerism or hydration states. To resolve this:
- Replicate Synthesis : Standardize reaction conditions (solvent, temperature, purification methods).
- Differential Scanning Calorimetry (DSC) : Quantify thermal behavior under inert atmospheres.
- X-ray Crystallography : Confirm crystal packing differences between stereoisomers .
Q. What analytical techniques are critical for characterizing the stability of this compound under varying pH conditions?
- Methodological Answer : Stability studies should follow protocols from acid/base reaction frameworks ( ):
- UV-Vis Spectroscopy : Monitor degradation products at λmax 210–300 nm.
- pH Titration : Measure pKa values to assess protonation states.
- Accelerated Stability Testing : Expose samples to extreme pH (1–13) and analyze via LC-MS for decomposition pathways.
Advanced Research Questions
Q. How can computational models predict the reactivity of this compound in Diels-Alder or cycloaddition reactions?
- Methodological Answer : Advanced studies require:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity.
- Molecular Dynamics Simulations : Simulate steric effects from the norbornane scaffold on transition states.
- Comparative Analysis : Validate computational results against experimental kinetic data (e.g., rate constants in ) .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives (e.g., anti-viral vs. cytotoxic effects)?
- Methodological Answer : Conflicting bioactivity (e.g., anti-influenza activity in vs. cytotoxicity) requires:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., trifluoromethyl groups) and test in cell-based assays.
- Meta-Analysis : Aggregate data from peer-reviewed studies to identify trends (e.g., IC50 thresholds for therapeutic windows).
- Dose-Response Curves : Differentiate specific activity from nonspecific toxicity using Hill slope analysis .
Q. How can researchers design experiments to probe the stereochemical influence of this compound in enantioselective catalysis?
- Methodological Answer :
- Chiral Chromatography : Separate enantiomers using Chiralpak® columns.
- Circular Dichroism (CD) : Correlate optical activity with catalytic efficiency.
- Kinetic Resolution Experiments : Compare reaction rates of (R)- and (S)-enantiomers in asymmetric synthesis .
Q. Data Contradiction and Gap Analysis
Q. Why do some studies omit mechanistic details for this compound’s role in organocatalysis?
- Methodological Answer : Gaps in mechanistic data (e.g., focuses on synthesis, not catalysis) suggest:
- Isotopic Labeling : Use deuterated reagents to trace proton transfer steps.
- In Situ Spectroscopy : Employ IR or Raman to detect intermediate species.
- Collaborative Studies : Cross-reference catalysis literature (e.g., bicyclic frameworks in ) to infer mechanisms .
Q. Methodological Frameworks
Q. How to integrate this compound into multi-step syntheses while minimizing side reactions?
- Methodological Answer :
Properties
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHBMPWRHCWNBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905673 | |
Record name | (Bicyclo[2.2.1]heptan-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10905673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007-01-8, 6485-19-4 | |
Record name | Bicyclo[2.2.1]heptane-2-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1007-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norborn-2-ylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Norbornaneacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006485194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1007-01-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174059 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Bicyclo[2.2.1]heptan-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10905673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Norborn-2-ylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.498 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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